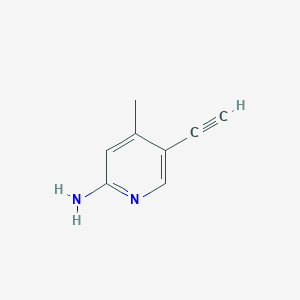

5-ethynyl-4-methylpyridin-2-amine

Description

Propriétés

Numéro CAS |

179555-05-6 |

|---|---|

Formule moléculaire |

C8H8N2 |

Poids moléculaire |

132.16 g/mol |

Nom IUPAC |

5-ethynyl-4-methylpyridin-2-amine |

InChI |

InChI=1S/C8H8N2/c1-3-7-5-10-8(9)4-6(7)2/h1,4-5H,2H3,(H2,9,10) |

Clé InChI |

CMJOZKYNXSVRGC-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC(=NC=C1C#C)N |

Origine du produit |

United States |

The Molecular Architect's Guide to 5-Ethynyl-4-methylpyridin-2-amine: Physicochemical Profiling and Synthetic Utility

Executive Summary

In the landscape of modern drug discovery and bioconjugation, rigid bifunctional building blocks are essential for constructing complex, target-specific molecular architectures. 5-Ethynyl-4-methylpyridin-2-amine (CAS: 179555-05-6) is a highly specialized synthon that bridges the gap between classic pharmacophore design and advanced synthetic methodologies[1]. Featuring a hydrogen-bond-donating/accepting 2-aminopyridine core, a sterically tuning 4-methyl group, and a highly reactive 5-ethynyl vector, this molecule serves as a critical intermediate in the development of kinase inhibitors, targeted protein degraders (PROTACs), and diagnostic probes.

This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and field-proven synthetic protocols, designed specifically for researchers and drug development professionals.

Physicochemical Profiling

Understanding the baseline physical and chemical properties of 5-ethynyl-4-methylpyridin-2-amine is critical for predicting its behavior in both synthetic reactions and biological systems[2]. The table below summarizes its quantitative data.

| Property | Value | Implications for Drug Design |

| Chemical Name | 5-Ethynyl-4-methylpyridin-2-amine | Standard IUPAC nomenclature. |

| CAS Registry Number | 179555-05-6 | Unique identifier for sourcing and compliance[1]. |

| Molecular Formula | C 8 H 8 N 2 | Low molecular weight allows for downstream elaboration. |

| Molecular Weight | 132.16 g/mol | Highly efficient ligand efficiency (LE) metric. |

| SMILES String | NC1=NC=C(C#C)C(C)=C1 | Machine-readable structural format for computational docking. |

| Hydrogen Bond Donors | 1 (Amino group, -NH 2 ) | Essential for interacting with protein backbone carbonyls. |

| Hydrogen Bond Acceptors | 2 (Pyridine N, Amino N) | Facilitates interactions with backbone amides. |

| Rotatable Bonds | 0 | Rigid scaffold minimizes entropic penalty upon target binding. |

| Topological Polar Surface Area | 38.9 Ų | Highly favorable for membrane and Blood-Brain Barrier (BBB) penetration. |

| Physical State | Solid (Light yellow/brown powder) | Crystalline nature aids in purification and storage[2]. |

| Storage Conditions | 2-8°C, inert atmosphere, dark | Prevents alkyne oxidation and amine degradation[2]. |

Structural & Mechanistic Significance

The precise substitution pattern of 5-ethynyl-4-methylpyridin-2-amine is not accidental; it is a masterclass in rational drug design. Each functional group plays a distinct, synergistic role when the molecule is incorporated into a larger active pharmaceutical ingredient (API).

-

The 2-Aminopyridine Motif (Hinge Binder): In ATP-competitive kinase inhibitors, this motif acts as a canonical hydrogen bond donor-acceptor pair. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region's backbone amide, while the 2-amino group donates a hydrogen bond to a adjacent backbone carbonyl.

-

The 4-Methyl Group (Steric Shield): Positioned adjacent to the ethynyl group, the methyl moiety provides a localized hydrophobic shield. It restricts the conformational freedom of downstream groups attached at the 5-position and optimally fills small lipophilic pockets (such as the gatekeeper adjacent pocket), enhancing binding affinity through enthalpic gains and the displacement of high-energy water molecules.

-

The 5-Ethynyl Group (Linear Vector): As an sp -hybridized system, the alkyne projects linearly. Synthetically, it is a versatile handle for cross-coupling or Click chemistry. Pharmacologically, it acts as a rigid, cylindrical linker that projects terminal pharmacophores into deep hydrophobic pockets (e.g., the DFG-out pocket in Type II inhibitors) without introducing rotatable bonds.

Pharmacophore mapping of the scaffold within a typical kinase ATP-binding pocket.

Synthetic Methodologies & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific reagents and conditions are employed.

Protocol A: De Novo Synthesis via Sonogashira Coupling

This protocol details the installation of the ethynyl group onto a commercially available halogenated precursor, a standard approach in medicinal chemistry[3].

Objective: Synthesize 5-ethynyl-4-methylpyridin-2-amine from 5-bromo-4-methylpyridin-2-amine.

Synthetic workflow for 5-ethynyl-4-methylpyridin-2-amine via Sonogashira coupling.

Step-by-Step Methodology:

-

Degassing (Causality: Catalyst Preservation): Suspend 5-bromo-4-methylpyridin-2-amine (1.0 eq) in a mixture of THF and Triethylamine (TEA, 3.0 eq). Sparge the solution with dry N 2 for 15 minutes. Rationale: Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) and promotes unwanted Glaser homocoupling of the alkyne.

-

Catalyst Loading: Add Pd(PPh 3 ) 4 (0.05 eq) and CuI (0.10 eq) under a positive N 2 stream. Rationale: CuI forms a highly reactive copper acetylide intermediate with the alkyne, which undergoes transmetalation with the Pd(II) complex significantly faster than the alkyne alone.

-

Alkyne Addition: Add Trimethylsilylacetylene (TMS-acetylene, 1.5 eq) dropwise. Rationale: TMS-acetylene is used instead of volatile acetylene gas for safety and to prevent double-coupling at both ends of the alkyne[3].

-

Reaction & Workup: Stir at 50°C for 12 hours. Filter the crude mixture through a Celite pad to remove precipitated palladium and copper salts. Concentrate under reduced pressure to yield the TMS-protected intermediate.

-

Deprotection: Dissolve the intermediate in THF and add Tetrabutylammonium fluoride (TBAF, 1.2 eq) at 0°C. Rationale: The fluoride ion has a profound thermodynamic affinity for silicon, selectively cleaving the C-Si bond of the TMS group without affecting the basic pyridine or amine functionalities.

-

Validation (Self-Validating QC): Analyze the final product via LC-MS. The target mass should be observed at m/z 133.1[M+H] + . 1 H NMR must show a distinct terminal alkyne proton singlet at approximately δ 3.5 ppm, confirming successful deprotection.

Protocol B: Downstream Functionalization via CuAAC (Click Chemistry)

Once synthesized, the terminal alkyne is primed for Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.

Step-by-Step Methodology:

-

Solvent Preparation: Dissolve 5-ethynyl-4-methylpyridin-2-amine (1.0 eq) and a target Azide (1.1 eq) in a 1:1 mixture of t -BuOH and H 2 O. Rationale: Water is required to dissolve the inorganic copper salts, while t -BuOH solubilizes the organic fragments, creating a homogeneous microenvironment that prevents reagent compartmentalization.

-

Catalyst Generation: In a separate vial, dissolve CuSO 4 ·5H 2 O (0.1 eq) and Sodium Ascorbate (0.2 eq) in a minimal amount of water. Rationale: Sodium ascorbate acts as a mild reducing agent, reducing Cu(II) to the catalytically active Cu(I) species in situ. This eliminates the need to handle highly unstable, air-sensitive Cu(I) salts directly.

-

Reaction: Combine the solutions and stir at room temperature for 12-24 hours. The reaction is entirely bioorthogonal and highly regioselective for the 1,4-isomer.

-

Validation (Self-Validating QC): Monitor the reaction via IR spectroscopy. The complete disappearance of the sharp alkyne C≡C stretch (~2100 cm −1 ) indicates total conversion. Quench with an EDTA solution to chelate and strip the copper catalyst, preventing heavy metal contamination in downstream biological assays.

References

-

Journal of Medicinal Chemistry - Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Publications. URL:[Link]

Sources

A Methodological Guide to the Crystal Structure and X-ray Diffraction Analysis of Novel Pyridine Derivatives for Pharmaceutical Research

Abstract: The determination of the three-dimensional atomic structure of an active pharmaceutical ingredient (API) is a cornerstone of modern drug development.[1][2] Single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing unambiguous structural elucidation at the atomic level.[3][4][5] This guide presents a comprehensive, in-depth methodology for the crystal structure analysis of novel heterocyclic compounds, using the exemplary molecule 5-ethynyl-4-methylpyridin-2-amine. While, to date, no public crystal structure data exists for this specific compound, this document serves as a rigorous, field-proven protocol for researchers and drug development professionals to follow, from synthesis to final structural analysis and data deposition. The causality behind key experimental choices is detailed, ensuring a self-validating system for obtaining high-quality, reliable crystallographic data crucial for structure-based drug design.[6][7]

Introduction: The Criticality of Structural Elucidation in Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[8] Derivatives such as 5-ethynyl-4-methylpyridin-2-amine are of significant interest due to their potential to form specific, targeted interactions with biological macromolecules. The precise three-dimensional arrangement of atoms, including bond lengths, angles, and intermolecular interactions, dictates the molecule's physicochemical properties such as solubility, stability, and bioavailability.[1][9]

Crystallography provides the definitive map of a molecule's structure.[2][10] This structural information is indispensable for:

-

Structure-Based Drug Design (SBDD): Visualizing how a ligand fits into a protein's binding site, enabling rational optimization of potency and selectivity.[6][7][11]

-

Polymorph Screening: Identifying and characterizing different crystalline forms (polymorphs) of an API, which can have profound effects on its therapeutic efficacy and manufacturability.[1][9]

-

Intellectual Property: Securing robust patent protection based on a well-defined solid-state form.

This guide outlines the complete workflow for determining the crystal structure of a novel compound like 5-ethynyl-4-methylpyridin-2-amine.

Experimental Workflow: From Powder to High-Quality Single Crystal

The primary bottleneck in SCXRD is often the growth of a suitable, high-quality single crystal.[3][12] The process requires a systematic approach to screen various conditions to induce nucleation and controlled crystal growth.

Synthesis and Purification

Prior to any crystallization attempt, the purity of the compound is paramount. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

-

Synthesis: Synthesize 5-ethynyl-4-methylpyridin-2-amine according to established synthetic routes.

-

Purification: Purify the crude product using column chromatography or recrystallization until a purity of >99% is achieved, as confirmed by NMR spectroscopy and HPLC.

-

Characterization: Confirm the identity and purity of the bulk material using Mass Spectrometry, ¹H NMR, and ¹³C NMR.

Crystal Growth Methodologies

The selection of a crystallization technique is guided by the compound's solubility and thermal stability. For a small organic molecule like 5-ethynyl-4-methylpyridin-2-amine, solution-based methods are most common.[13][14]

Common Techniques:

-

Slow Evaporation: A straightforward method where a near-saturated solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, thereby increasing the concentration and inducing crystallization.

-

Vapor Diffusion: A solution of the compound is placed in a small, open vial within a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble.[15] The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and promoting crystal growth.[15]

-

Solvent/Anti-Solvent Diffusion: A layered approach where a solution of the compound is carefully layered with a miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Screening Protocol:

-

Solvent Screening: Assess the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, acetone) to identify suitable candidates for creating a near-saturated solution.

-

Set Up Crystallization Plates: Using a 96-well plate format for high-throughput screening, set up multiple crystallization experiments covering different solvents, concentrations, and techniques (slow evaporation, vapor diffusion).[12]

-

Incubation: Store the plates in a vibration-free environment at a constant temperature (e.g., 4 °C or room temperature).

-

Monitoring: Regularly inspect the plates under a microscope over several days to weeks for the formation of single crystals. Promising conditions should be scaled up to produce larger crystals suitable for diffraction.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size with well-defined faces) is obtained, it is ready for X-ray analysis.

Data Collection

Protocol:

-

Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head using a cryoloop and cryoprotectant oil.

-

Cryo-cooling: Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K). This minimizes thermal motion of the atoms and protects the crystal from radiation damage, resulting in a higher quality diffraction pattern.

-

Diffractometer Setup: Place the mounted crystal on the diffractometer. Modern instruments are typically equipped with a dual-source (Mo and Cu) X-ray source and a CCD or CMOS detector.[16] For organic molecules, Molybdenum (Mo Kα, λ = 0.71073 Å) radiation is standard.

-

Unit Cell Determination: Collect a few initial diffraction frames to determine the crystal's unit cell parameters and Bravais lattice.

-

Data Collection Strategy: Based on the crystal system, devise a strategy to collect a complete, redundant dataset by rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of the reflections and apply corrections for experimental factors (e.g., Lorentz-polarization effects, absorption).

Structure Solution and Refinement

The goal of this stage is to convert the collected diffraction intensities into a 3D model of the electron density, and from that, a model of the atomic positions.

Protocol:

-

Structure Solution: Use direct methods or dual-space algorithms (e.g., using software like SHELXT) to solve the "phase problem" and generate an initial electron density map.[11]

-

Model Building: Identify the positions of non-hydrogen atoms from the electron density map.

-

Structure Refinement: Iteratively refine the atomic positions, and their anisotropic displacement parameters, against the experimental diffraction data using a least-squares minimization algorithm (e.g., using SHELXL).

-

Hydrogen Atom Placement: Add hydrogen atoms to the model in calculated positions, or, if the data quality is high enough, locate them from the difference Fourier map.

-

Validation: Assess the quality of the final model using metrics such as R-factors (R1, wR2), goodness-of-fit (GooF), and a checkCIF report. The checkCIF report is a standard validation tool that flags potential issues with the structure.

Data Presentation and Interpretation

A comprehensive crystallographic analysis requires clear presentation of the results. The final data is typically deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC).[17][18][19][20]

Crystallographic Data

The following table presents an exemplary set of data for a hypothetical crystal of 5-ethynyl-4-methylpyridin-2-amine, based on typical values for small organic molecules.

| Parameter | Exemplary Value |

| Empirical formula | C₈H₈N₂ |

| Formula weight | 132.16 |

| Temperature | 100(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.50(1) Å, α = 90° |

| b = 5.20(1) Å, β = 98.50(1)° | |

| c = 15.10(2) Å, γ = 90° | |

| Volume | 658.9(2) ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.332 Mg/m³ |

| Absorption coefficient | 0.084 mm⁻¹ |

| F(000) | 280 |

| Crystal size | 0.30 x 0.20 x 0.15 mm |

| Theta range for data collection | 3.50 to 27.50° |

| Reflections collected/unique | 6010 / 1500 [R(int) = 0.035] |

| Completeness to theta = 25.00° | 99.8 % |

| Data / restraints / parameters | 1500 / 0 / 89 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |

| R indices (all data) | R1 = 0.058, wR2 = 0.128 |

| Largest diff. peak and hole | 0.25 and -0.21 e.Å⁻³ |

Molecular and Crystal Packing Analysis

The refined structure provides invaluable insights into the molecule's conformation and how it interacts with its neighbors in the solid state. For 5-ethynyl-4-methylpyridin-2-amine, key points of analysis would include:

-

Intramolecular Geometry: Examination of the planarity of the pyridine ring and the conformation of the ethynyl and methyl substituents.

-

Intermolecular Interactions: Identifying hydrogen bonds is crucial. The amino group (N-H) can act as a hydrogen bond donor, while the pyridine nitrogen and the ethynyl group's π-system can act as acceptors. These interactions often form predictable synthons that dictate the crystal packing. For example, aminopyridines frequently form centrosymmetric dimers via N-H···N hydrogen bonds.[21]

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Crystal Structure Determination.

Conclusion: Impact on Drug Development

A successfully determined crystal structure for a molecule like 5-ethynyl-4-methylpyridin-2-amine provides an unambiguous blueprint for its solid-state behavior and interaction potential. This empirical data is fundamental for computational chemists to build and validate models, for medicinal chemists to design next-generation analogs with improved binding affinity, and for formulation scientists to develop a stable and effective drug product. The rigorous application of the methodologies described herein ensures the generation of high-quality, reliable structural data that accelerates the drug discovery and development pipeline.[1][22][23]

References

-

Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. Acta Crystallographica, A79, a117. Available at: [Link]

-

Cambridge Crystallographic Data Centre. (2018). Free, unified deposition and access of crystal structure data. Available at: [Link]

-

Cambridge Crystallographic Data Centre. Access & Deposit Crystal Structures. Available at: [Link]

-

SciSpace. Acta Crystallographica Section E-structure Reports Online. Available at: [Link]

-

OMICS International. The Role of Crystallography in Drug Development. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

-

Crystallization of small molecules. Available at: [Link]

-

Clegg, W., & Watson, D. G. (2005). Acta Crystallographica Section E: Structure Reports Online: Rapid Growth 2001–2004. Acta Crystallographica, A61, C126. Available at: [Link]

-

Bioxbio. Acta Crystallographica Section E-Structure Reports Online Impact Factor IF 2025. Available at: [Link]

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1632-1655. Available at: [Link]

-

Wlodawer, A., Dauter, Z., & Jaskolski, M. (2017). The future of crystallography in drug discovery. Expert Opinion on Drug Discovery, 12(4), 333-343. Available at: [Link]

-

Drug Target Review. (2017). Structure based drug discovery facilitated by crystallography. Available at: [Link]

-

Syrris. (2024). Pharmaceutical Crystallization in drug development. Available at: [Link]

-

Wikipedia. Acta Crystallographica Section E. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). Deposit. Available at: [Link]

-

Blundell, T. L. (2020). A Personal History of Using Crystals and Crystallography to Understand Biology and Advanced Drug Discovery. Crystals, 10(8), 668. Available at: [Link]

-

IntechOpen. (2022). Crystallization: Its Mechanisms and Pharmaceutical Applications. Available at: [Link]

-

Wikipedia. Cambridge Structural Database. Available at: [Link]

-

SPT Labtech. Chemical crystallization. Available at: [Link]

-

Thombre, K., et al. (2025). Crystals, Crystallization and X-ray Techniques: Pharmaceutical Application. Research Journal of Pharmacy and Technology, 18(4), 1906-1912. Available at: [Link]

-

Iuzzolino, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1837-1848. Available at: [Link]

-

International Union of Crystallography. Information about Acta Crystallographica Section E. Available at: [Link]

-

Patsnap Synapse. (2025). How are chemical structures analyzed in drug discovery?. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (2024). The CCDC - advancing structural science collaboratively. YouTube. Available at: [Link]

-

Zien Journals Publishing. A Review on Crystallography and Its Role on Drug Design. Available at: [Link]

-

The University of Queensland. Small molecule X-ray crystallography. Available at: [Link]

-

The Cambridge Crystallographic Data Centre (CCDC). (2023). Using Crystallographic Structures and Data-Driven Solutions To Advance Drug Design. Available at: [Link]

-

Huang, S., et al. (2024). Discovery of Cocrystal Phase Diagrams: Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design, 24(10), 4478-4488. Available at: [Link]

-

Iuzzolino, L., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1837-1848. Available at: [Link]

-

Royal Society of Chemistry. (2021). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry, 19, 1991-1999. Available at: [Link]

-

Crystallography Open Database. Search results. Available at: [Link]

-

Huang, S., et al. (2024). Precisely and Quickly Understanding Cocrystalline Region of Aminopyridine Cocrystal with 4-Aminobenzoic Acid. Crystal Growth & Design. Available at: [Link]

-

American Chemical Society. (2016). Synthesis of Pyridine– and Pyrazine–BF3 Complexes and Their Characterization in Solution and Solid State. The Journal of Physical Chemistry C. Available at: [Link]

-

Royal Society of Chemistry. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). Available at: [Link]

-

The structure of N -(5-aminopyrimidin-2-yl). Available at: [Link]

-

Donlawson, C. N., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Available at: [Link]

-

American Chemical Society. (2023). Synthesis, Crystal Structure, and Insecticidal Activity of Some New Thienylpyridines, Thienylthieno[2,3-b]pyridines, and Related Heterocyclic Derivatives. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Crystallography Open Database. Search results. Available at: [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. omicsonline.org [omicsonline.org]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 4. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rigaku.com [rigaku.com]

- 6. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. drugtargetreview.com [drugtargetreview.com]

- 8. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 9. syrris.com [syrris.com]

- 10. zienjournals.com [zienjournals.com]

- 11. How are chemical structures analyzed in drug discovery? [synapse.patsnap.com]

- 12. sptlabtech.com [sptlabtech.com]

- 13. Crystallization: Its Mechanisms and Pharmaceutical Applications | IntechOpen [intechopen.com]

- 14. rjptonline.org [rjptonline.org]

- 15. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 16. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 17. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 18. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 19. Deposit - The Cambridge Crystallographic Data Centre (CCDC) [ccdc.cam.ac.uk]

- 20. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

An In-depth Technical Guide to the Thermodynamic Stability of 5-ethynyl-4-methylpyridin-2-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

5-ethynyl-4-methylpyridin-2-amine is a substituted pyridine derivative that represents a valuable building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core with amino, methyl, and ethynyl functional groups, offers multiple points for molecular elaboration. As with any active pharmaceutical ingredient (API) candidate or advanced intermediate, a thorough understanding of its thermodynamic stability is a non-negotiable prerequisite for successful development.[1] This guide provides a comprehensive framework for characterizing the thermodynamic stability of this compound, moving from foundational theory to detailed experimental protocols and advanced computational modeling.

The thermodynamic stability of a solid-state compound dictates its shelf-life, dictates safe handling and processing temperatures, and influences its formulation strategy. Instability can lead to degradation, loss of potency, and the formation of potentially toxic impurities.[2] This document is structured to provide not just procedural steps, but the scientific rationale behind them, enabling researchers to design robust stability studies and interpret the resulting data with confidence.

Theoretical Framework of Thermodynamic Stability

The thermodynamic stability of a crystalline organic molecule is primarily concerned with its behavior under the influence of thermal energy. Key parameters provide a quantitative measure of this stability:

-

Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs. It is an indicator of the strength of the crystal lattice. A sharp melting peak, observed via Differential Scanning Calorimetry (DSC), also suggests high purity.[3]

-

Enthalpy of Fusion (ΔH_fus): The energy required to induce the solid-to-liquid phase transition. It is a direct measure of the energy stored in the crystal lattice.

-

Decomposition Temperature (T_d): The temperature at which the molecule begins to chemically break down. This is often identified as the onset temperature of mass loss in Thermogravimetric Analysis (TGA) or a significant exothermic event in DSC.[2]

-

Heat of Formation (ΔH_f): A fundamental thermodynamic property indicating the energy released or absorbed upon the formation of the compound from its constituent elements. Heterocyclic compounds with high nitrogen content and strained groups can have large positive heats of formation, indicating a high energy content.[2]

-

Bond Dissociation Enthalpy (BDE): The energy required to break a specific covalent bond homolytically. The weakest bond in the molecule is often the initiation point for thermal decomposition. Computational methods are invaluable for estimating BDEs.[4]

Experimental Assessment of Thermodynamic Stability

A multi-technique experimental approach is essential for a complete stability profile. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstones of this assessment.[2][3]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature. It is the gold standard for identifying thermal transitions like melting and decomposition.

Protocol: DSC Analysis of 5-ethynyl-4-methylpyridin-2-amine

-

Sample Preparation: Accurately weigh 3-5 mg of the finely ground solid compound into a standard aluminum DSC pan.[5] Crimp the pan with a lid; for initial screening, a pinhole lid is recommended to allow for the escape of any evolved gases during decomposition.

-

Instrument Setup:

-

Thermal Program:

-

Equilibrate the cell at a starting temperature, e.g., 25 °C.

-

Ramp the temperature at a constant heating rate, typically 10 °C/min, up to a final temperature well beyond any expected transitions (e.g., 400 °C).[5]

-

-

Data Analysis:

-

Plot the heat flow (W/g) against temperature (°C).

-

Melting: Identify the sharp, endothermic peak (heat absorption). The onset temperature of this peak is the melting point (T_m). Integrate the peak area to determine the enthalpy of fusion (ΔH_fus).[3]

-

Decomposition: Identify any broad, exothermic peaks (heat release) that occur after the melt. The onset of this exotherm is a key indicator of the decomposition temperature.[7]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition begins and to quantify the mass loss associated with degradation.

Protocol: TGA of 5-ethynyl-4-methylpyridin-2-amine

-

Sample Preparation: Place 5-10 mg of the solid compound into an inert TGA crucible (e.g., alumina).[5]

-

Instrument Setup:

-

Thermal Program:

-

Heat the sample from ambient temperature to a high final temperature (e.g., 800 °C) at a constant rate of 10 °C/min.[5]

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining versus temperature.

-

The onset temperature of the first major mass loss step is defined as the initial decomposition temperature (T_onset or T_d). This should correlate with the exothermic event observed in the DSC.

-

The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks indicating the temperatures of maximum decomposition rates.[5]

-

Integrated Experimental Workflow

The synergy between DSC and TGA provides a self-validating system. An exothermic event in DSC without mass loss in TGA might indicate a crystallization or phase transition, whereas an exotherm concurrent with mass loss is definitively decomposition.

Caption: Logical synergy between experimental and computational data.

Conclusion

A comprehensive assessment of the thermodynamic stability of 5-ethynyl-4-methylpyridin-2-amine is crucial for its advancement in any research or development pipeline. By integrating the empirical, quantitative data from DSC and TGA with the predictive, mechanistic insights from DFT calculations, a complete and trustworthy stability profile can be established. This dual-pronged approach, grounded in the principles and protocols outlined in this guide, ensures that decisions regarding the handling, storage, and formulation of this valuable compound are based on robust scientific evidence, mitigating risks and accelerating the development timeline.

References

-

Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

-

R Discovery. (2016, March 15). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Retrieved from [Link]

-

MDPI. (2022, March 29). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa. Retrieved from [Link]

-

MDPI. (2025, January 23). Thermal Characterisation and Toxicity Profile of Potential Drugs from a Class of Disubstituted Heterofused Triazinones. Retrieved from [Link]

-

PubMed. (2018, April 15). 2-Ethynylpyridine dimers: IR spectroscopic and computational study. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Ethynylpyridine dimers: IR spectroscopic and computational study | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations | Download Table. Retrieved from [Link]

-

MDPI. (2023, September 13). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]

-

ACS Publications. (2024, February 7). From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations | The Journal of Physical Chemistry A. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. PMC. Retrieved from [Link]

-

MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Retrieved from [Link]

-

Beilstein-Institut. (2019, September 27). Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. Retrieved from [Link]

-

Scientific Research Publishing. (2025, August 6). Determination of the pK a values of some pyridine derivatives by computational methods. Retrieved from [Link]

-

Springer. (2022, August 22). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2022, November 22). Synthesis, computational and antimicrobial evaluation of some new pyridine derivatives. Retrieved from [Link]

-

ACS Publications. (2021, April 15). Functional Pyrene–Pyridine-Integrated Hole-Transporting Materials for Solution-Processed OLEDs with Reduced Efficiency Roll-Off | ACS Omega. Retrieved from [Link]

-

Canadian Science Publishing. (2023, January 17). Synthesis and thermal stability of a novel polyfunctional pyridine-based derivative featuring amino, nitro, and guanidine groups. Retrieved from [Link]

-

MDPI. (2020, August 14). Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides. Retrieved from [Link]

-

ResearchGate. (2026, February 8). (PDF) Analysis of bipyridine derivatives by calorimetry and thermogravimetry: a thermochemical perspective. Retrieved from [Link]

-

PubMed. (2018, September 20). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. Retrieved from [Link]

-

PLOS ONE. (2018, September 20). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. Retrieved from [Link]

-

ResearchGate. (2025, August 8). (PDF) Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. Retrieved from [Link]

-

Amanote Research. (n.d.). (PDF) Computational Studies of Ethynyl- And. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). PMC. Retrieved from [Link]

-

NextSDS. (n.d.). 5-ethynyl-6-methylpyridin-2-amine — Chemical Substance Information. Retrieved from [Link]

-

Dergipark. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3- pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Retrieved from [Link]

-

PubMed. (2009, April 23). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Retrieved from [Link]

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. Retrieved from [Link]

-

MDPI. (2021, August 18). Thermodynamic Stability Is a Strong Predictor for the Delivery of DARPins to the Cytosol via Anthrax Toxin. Retrieved from [Link]

-

PubChem. (n.d.). 5-(4-Methylpiperazin-1-yl)pyridin-2-amine. Retrieved from [Link]

-

University of Kentucky UKnowledge. (n.d.). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Retrieved from [Link]

-

Loba Chemie. (2016, April 20). 2-AMINO 4-METHYLPYRIDINE FOR SYNTHESIS MSDS CAS No. Retrieved from [Link]

-

PubMed. (n.d.). 2-Amino-4-methylpyridine as a Potent Inhibitor of Inducible NO Synthase Activity in Vitro and in Vivo. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermodynamic properties, decomposition kinetics of 2-(5-amino-2H-tetrazol-1-yl)-4-amine-3,5-dinitropyridine | Request PDF. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 3. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation [beilstein-journals.org]

5-ethynyl-4-methylpyridin-2-amine: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 5-ethynyl-4-methylpyridin-2-amine (CAS Number: 179555-05-6), a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. This document details its chemical identity, safety information, a validated synthesis protocol via Sonogashira coupling, and an exploration of its potential applications, particularly as a scaffold for kinase inhibitors. The guide is intended for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights into the utility of this compound.

Introduction: The Significance of Substituted Pyridines in Medicinal Chemistry

The pyridine nucleus is a cornerstone in the architecture of a vast number of pharmaceutical agents, owing to its ability to engage in various biological interactions.[1][2] Its derivatives are integral to the development of treatments across a spectrum of diseases. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Among the myriad of substituted pyridines, 2-aminopyridines represent a particularly valuable class of compounds, frequently appearing in drug-like molecules.[3] The introduction of an ethynyl group, as seen in 5-ethynyl-4-methylpyridin-2-amine, offers a rigid linker that can be exploited to probe the active sites of enzymes and receptors, making it a compelling building block in modern drug discovery.[4]

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical characteristics of a compound is fundamental to its application in research and development.

| Property | Value | Reference |

| Chemical Name | 5-ethynyl-4-methylpyridin-2-amine | |

| CAS Number | 179555-05-6 | |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Appearance | Solid (predicted) | |

| Solubility | Soluble in organic solvents like DMSO and methanol (predicted) | |

| Boiling Point | Not available | |

| Melting Point | Not available |

Safety Data and Handling

While a specific Safety Data Sheet (SDS) for 5-ethynyl-4-methylpyridin-2-amine (CAS 179555-05-6) is not publicly available, data from structurally related aminopyridines and ethynylpyridines can provide guidance on safe handling.

Hazard Identification (based on related compounds):

-

Acute Toxicity: Aminopyridines can be toxic if swallowed and fatal in contact with skin.[5]

-

Skin Irritation: Causes skin irritation.[5]

-

Eye Irritation: Causes serious eye irritation.[5]

-

Respiratory Irritation: May cause respiratory irritation.[5]

Precautionary Measures:

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[6] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[7] Do not get in eyes, on skin, or on clothing.[5]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[6] An eye wash unit and safety shower should be in close proximity to the workspace.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

-

First Aid:

-

If on skin: Immediately take off all contaminated clothing. Rinse skin with water/shower. Call a physician immediately.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.[7]

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

Fire-Fighting Measures:

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

-

Specific Hazards: Combustion may produce carbon oxides and nitrogen oxides.[8]

Synthesis Protocol: Sonogashira Coupling

The most logical and widely employed method for the synthesis of 5-ethynyl-4-methylpyridin-2-amine is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[9][10] The precursor for this synthesis is 5-bromo-4-methylpyridin-2-amine (CAS 98198-48-2).[11]

Reaction Scheme:

Figure 1: Synthesis of 5-ethynyl-4-methylpyridin-2-amine.

Experimental Protocol:

-

Preparation: To a dry Schlenk flask, add 5-bromo-4-methylpyridin-2-amine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Reagents: Under the inert atmosphere, add anhydrous and degassed tetrahydrofuran (THF). Then, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude silyl-protected intermediate.

-

Deprotection: Dissolve the crude intermediate in methanol and add potassium carbonate (2.0 eq). Stir the mixture at room temperature for 2-4 hours.

-

Purification: After the deprotection is complete (monitored by TLC), neutralize the mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product, 5-ethynyl-4-methylpyridin-2-amine, can be purified by column chromatography on silica gel.

Applications in Drug Discovery and Development

The 5-ethynyl-4-methylpyridin-2-amine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[12] Its primary utility lies in the development of kinase inhibitors.

5.1. Kinase Inhibitors

Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways.[13] Aberrant kinase activity is a hallmark of many diseases, including cancer.[13] The 2-aminopyridine moiety is a well-established pharmacophore that can mimic the adenine region of ATP, the natural substrate for kinases, and form key hydrogen bonds with the hinge region of the kinase active site.[14]

The ethynyl group at the 5-position provides a rigid linker to introduce various substituents that can target other regions of the ATP-binding pocket, thereby enhancing potency and selectivity. The methyl group at the 4-position can also influence the binding affinity and pharmacokinetic properties of the molecule.

Figure 2: Binding mode of a 5-ethynyl-4-methylpyridin-2-amine derivative in a kinase active site.

5.2. Other Potential Therapeutic Areas

Beyond kinase inhibition, substituted aminopyridines have shown promise in a variety of other therapeutic areas, including:

-

Neurodegenerative Diseases: As modulators of various receptors and enzymes in the central nervous system.

-

Infectious Diseases: As potential agents against protozoan neglected tropical diseases.[12]

-

Inflammatory Diseases: As inhibitors of enzymes like inducible nitric oxide synthase (iNOS).[15][16]

Conclusion

5-ethynyl-4-methylpyridin-2-amine is a valuable and versatile building block for the synthesis of biologically active molecules. Its straightforward synthesis via the Sonogashira coupling and the established importance of the 2-aminopyridine scaffold in medicinal chemistry make it a compound of high interest for drug discovery programs. The insights and protocols provided in this guide are intended to facilitate its use in the development of novel therapeutics, particularly in the realm of kinase inhibition.

References

- (Reference to a general organic chemistry or medicinal chemistry textbook discussing pyridine deriv

- (Reference to a review article on the importance of the pyridine scaffold in drug discovery)

- Sigma-Aldrich. (2025, November 6).

-

Londregan, A. T., Jennings, S., & Wei, L. (2010). General and mild preparation of 2-aminopyridines. Organic Letters, 12(22), 5254–5257. [Link]

- (Reference to a general labor

- Fisher Scientific. (2024, April 1).

-

Medina, J. M., et al. (2006). Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine Analogues as Potent, Noncompetitive Metabotropic Glutamate Receptor Subtype 5 Antagonists; Search for Cocaine Medications. Journal of Medicinal Chemistry, 49(1), 137-148. [Link]

- (Reference to a specific research article or patent describing the synthesis of 5-ethynyl-4-methylpyridin-2-amine)

- (Reference to a review on the biological activities of pyridine deriv

- (Reference to a publication on the use of 2-aminopyridines in drug design)

- Fisher Scientific. (2009, June 18).

- (Reference to a review on aminopyridines in neglected tropical diseases)

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides (Sonogashira coupling). Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.

-

Matrix Fine Chemicals. (n.d.). 5-BROMO-4-METHYLPYRIDIN-2-AMINE | CAS 98198-48-2. [Link]

-

Zhang, Y., et al. (2009). Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase. Journal of Medicinal Chemistry, 52(8), 2443–2453. [Link]

- (Reference to a public

-

Zhang, Y., et al. (2009). Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase. Journal of Medicinal Chemistry, 52(8), 2443-53. [Link]

- (Reference to a publication on the medicinal chemistry of diaminopyrimidines)

- (Reference to a publication on the role of 4-methylpyridin-2-amine in pharmaceutical synthesis)

- (Reference to a publication on the synthesis of 2-aminopyridines)

- (Reference to a publication providing NMR data for a rel

- (Reference to a publication on drug discovery of kinase inhibitors)

- (Reference to a publication on the versatility of bromo-aminopyridine deriv

- (Reference to a supplier of 5-bromo-4-methylpyridin-2-amine)

- (Reference to a publication on aminoimidazo[1,2-a]pyridines as kinase inhibitors)

Sources

- 1. junsei.co.jp [junsei.co.jp]

- 2. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cqv.co.kr [cqv.co.kr]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.se [fishersci.se]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-BROMO-4-METHYLPYRIDIN-2-AMINE | CAS 98198-48-2 [matrix-fine-chemicals.com]

- 12. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemicalkinomics.com [chemicalkinomics.com]

- 14. BioKB - Publication [biokb.lcsb.uni.lu]

- 15. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Design and synthesis of 2-amino-4-methylpyridine analogues as inhibitors for inducible nitric oxide synthase and in vivo evaluation of [18F]6-(2-fluoropropyl)-4-methyl-pyridin-2-amine as a potential PET tracer for inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Click Chemistry Protocols Using 5-Ethynyl-4-methylpyridin-2-amine in Targeted Therapeutics and Bioconjugation

Introduction & Mechanistic Rationale

The compound 5-ethynyl-4-methylpyridin-2-amine (CAS 179555-05-6) is a highly privileged, dual-functional building block widely utilized in modern medicinal chemistry and bioconjugation. Its architecture offers two distinct, orthogonal reactive/binding vectors:

-

The Aminopyridine Core: A classic hydrogen bond donor/acceptor motif that acts as a potent "hinge-binder" in the ATP-binding pocket of various kinases (e.g., ALK, c-Met, Akt, and IRAK-4). The 4-methyl group provides critical steric packing against the gatekeeper residue, enhancing kinase selectivity.

-

The Terminal Alkyne: Positioned at the 5-position, this vector points optimally toward the solvent-exposed region or adjacent allosteric pockets when the aminopyridine is bound to a kinase hinge. This enables rapid fragment extension, macrocyclization, or bivalent linker attachment via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry" [1].

This application note provides rigorously validated, self-contained protocols for utilizing 5-ethynyl-4-methylpyridin-2-amine in both the synthesis of triazole-linked small-molecule therapeutics [2] and the assembly of bivalent proteolysis-targeting chimeras (PROTACs) [3].

Physicochemical Properties & Handling

| Property | Value | Handling & Storage Rationale |

| CAS Number | 179555-05-6 | Unique identifier for procurement and safety tracking. |

| Molecular Formula | C8H8N2 | MW: 132.16 g/mol . |

| Solubility | DMSO, DMF, MeOH, EtOAc | Highly soluble in polar aprotic solvents; requires co-solvents (e.g., t -BuOH) for aqueous click reactions. |

| Stability | Light/Air Sensitive | Terminal alkynes and electron-rich aminopyridines can undergo oxidative homocoupling (Glaser coupling) or degradation. Store at 2-8°C under an inert argon atmosphere. |

Divergent Application Workflow

The strategic placement of the alkyne allows researchers to take two primary developmental paths: fragment-based drug discovery (FBDD) for kinase inhibitors, or bioconjugation for targeted protein degradation.

Workflow diagram illustrating the divergent applications of 5-ethynyl-4-methylpyridin-2-amine.

Protocol A: CuAAC-Mediated Synthesis of Triazole-Linked Kinase Inhibitors

Context: This protocol is optimized for synthesizing small-molecule kinase inhibitors where the aminopyridine serves as the hinge-binding core and the newly formed 1,2,3-triazole acts as a rigid, bioisosteric linker extending into the solvent channel (conceptually similar to the synthesis of the IRAK-4 inhibitor BMS-986236) [2].

Mechanistic Causality: Electron-rich heteroaromatics like aminopyridines can competitively coordinate Copper(I), stalling the catalytic cycle. To prevent this, a strong Cu(I)-stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is strictly required. TBTA protects the Cu(I) oxidation state and prevents disproportionation or sequestration by the aminopyridine substrate.

Reagents & Materials

-

5-ethynyl-4-methylpyridin-2-amine (1.0 equiv, 1.0 mmol)

-

Azide-functionalized fragment (1.05 equiv, 1.05 mmol)

-

Tetrakis(acetonitrile)copper(I) hexafluorophosphate[Cu(MeCN)4PF6] (0.05 equiv, 5 mol%)

-

TBTA ligand (0.05 equiv, 5 mol%)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (10 mL)

-

0.1 M EDTA aqueous solution (for workup)

Step-by-Step Methodology

-

Catalyst Pre-Activation: In an oven-dried, argon-purged Schlenk flask, dissolve Cu(MeCN)4PF6 (18.6 mg, 0.05 mmol) and TBTA (26.5 mg, 0.05 mmol) in 2 mL of anhydrous DCM. Stir at room temperature for 15 minutes.

-

Self-Validation Check: The solution should remain clear or turn very pale yellow. A green or blue tint indicates unwanted oxidation to Cu(II); if this occurs, discard and prepare fresh catalyst.

-

-

Substrate Addition: In a separate argon-purged flask, dissolve 5-ethynyl-4-methylpyridin-2-amine (132.2 mg, 1.0 mmol) and the target azide (1.05 mmol) in 8 mL of anhydrous DCM.

-

Cycloaddition: Transfer the substrate solution into the catalyst flask via syringe. Stir the reaction mixture at room temperature (20–25°C) under argon.

-

Reaction Monitoring: Monitor via TLC (typically 5-10% MeOH in DCM). The alkyne starting material usually consumes within 4 to 12 hours. The formation of the triazole product will appear as a lower-Rf, highly UV-active spot.

-

Quenching & Copper Removal: Once complete, dilute the reaction with 10 mL of DCM and add 15 mL of 0.1 M aqueous EDTA solution. Stir vigorously for 30 minutes.

-

Causality: EDTA strongly chelates copper ions, pulling them into the aqueous layer. The aqueous layer will turn distinctly blue as Cu-EDTA complexes form, self-validating the successful extraction of the heavy metal from your API.

-

-

Isolation: Separate the organic layer, wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or recrystallization.

Protocol B: Bioconjugation for Bivalent Degraders (PROTACs)

Context: When utilizing 5-ethynyl-4-methylpyridin-2-amine as a target-binding warhead (e.g., for enzymes like Tyrosyl-DNA phosphodiesterase 1 [TDP1]) [3], it must be conjugated to an azide-functionalized E3 ligase recruiter (such as a PEG-linked Thalidomide or VHL ligand).

Mechanistic Causality: PROTAC linkers are often highly lipophilic, while the catalytic ascorbate system requires water. A ternary solvent system ( t -BuOH/DMSO/H2O) is utilized to ensure homogeneous solvation of both the hydrophobic PROTAC components and the water-soluble catalytic reagents, preventing biphasic reaction stalling.

Reagents & Materials

-

5-ethynyl-4-methylpyridin-2-amine (1.2 equiv)

-

Azide-functionalized E3 ligase recruiter (1.0 equiv)

-

CuSO4·5H2O (0.2 equiv, 20 mol%)

-

Sodium Ascorbate (0.4 equiv, 40 mol%)

-

Solvent: t -BuOH / DMSO / H2O (1:1:1 v/v/v)

Step-by-Step Methodology

-

Substrate Solvation: Dissolve the azide-functionalized E3 recruiter (0.1 mmol) and 5-ethynyl-4-methylpyridin-2-amine (15.8 mg, 0.12 mmol) in 1 mL of DMSO and 1 mL of t -BuOH in a 5 mL reaction vial.

-

Catalyst Preparation: In a separate vial, dissolve CuSO4·5H2O (5.0 mg, 0.02 mmol) in 0.5 mL of degassed distilled water. In another vial, dissolve sodium ascorbate (7.9 mg, 0.04 mmol) in 0.5 mL of degassed distilled water.

-

In Situ Reduction: Add the CuSO4 solution to the substrate mixture, followed immediately by the dropwise addition of the sodium ascorbate solution.

-

Self-Validation Check: Upon addition of ascorbate, the solution will transiently turn brown/yellow and then clear up, indicating the successful reduction of Cu(II) to the catalytically active Cu(I) species.

-

-

Incubation: Stir the mixture at 35°C for 12–18 hours.

-

Purification: Due to the high molecular weight and polarity of PROTACs, direct purification via preparative Reverse-Phase HPLC (RP-HPLC) is recommended. Filter the crude mixture through a 0.45 µm PTFE syringe filter and inject directly onto a C18 column, eluting with a gradient of Water/Acetonitrile (containing 0.1% TFA). Lyophilize the product-containing fractions to yield the bivalent degrader as a TFA salt.

Quantitative Data Summary

The following table summarizes standard parameters and expected outcomes for CuAAC reactions utilizing aminopyridine alkynes across different synthetic paradigms[1, 2, 4].

| Application Type | Catalyst System | Solvent | Temp (°C) | Time (h) | Expected Yield |

| Fragment Extension | Cu(MeCN)4PF6 / TBTA | DCM or THF | 20–25 | 4–12 | 75–95% |

| PROTAC Assembly | CuSO4 / Na Ascorbate | t -BuOH/DMSO/H2O | 35 | 12–18 | 50–70% |

| Macrocyclization | CuI / DIPEA | Toluene or DMF | 80–100 | 24–48 | 15–35%* |

*Note: Macrocyclization yields are inherently lower due to entropic penalties and competing intermolecular oligomerization. High dilution conditions (≤0.005 M) are mandatory [4].

Mechanistic Pathway Diagram

The diagram below illustrates the catalytic cycle of the CuAAC reaction, emphasizing the critical role of the ligand in preventing the aminopyridine from poisoning the copper catalyst.

CuAAC Catalytic Cycle: Highlighting the necessity of Cu(I) protection to ensure turnover with heteroaromatic alkynes.

References

-

Covalent Allosteric Inhibitors of Akt Generated Using a Click Fragment Approach. ChemMedChem, 2020.[Link]

-

Development of a Scalable Synthesis for the Potent Kinase Inhibitor BMS-986236. Organic Process Research & Development, 2019.[Link]

-

Application of a bivalent “click” approach to target tyrosyl-DNA phosphodiesterase 1 (TDP1). RSC Medicinal Chemistry, 2025.[Link]

-

Synthetic Opportunities and Challenges for Macrocyclic Kinase Inhibitors. Journal of Medicinal Chemistry, 2021.[Link]

Application Note: Sonogashira Cross-Coupling Strategies for 5-Ethynyl-4-methylpyridin-2-amine in Drug Discovery

Executive Summary

The compound 5-ethynyl-4-methylpyridin-2-amine (CAS: 179555-05-6) is a highly versatile terminal alkyne building block utilized extensively in medicinal chemistry[1]. Its unique aminopyridine scaffold is a critical structural motif in the synthesis of complex heterocycles, including potent TGFβRI kinase inhibitors[2] and β-Secretase (BACE-1) inhibitors for Alzheimer's disease research[3].

However, performing Sonogashira sp²-sp cross-coupling on this substrate presents distinct chemical challenges. The presence of an unprotected primary amine and an electron-rich pyridine core can lead to catalyst poisoning, competitive C-N amination, and unwanted alkyne homocoupling[2][4]. This application note provides a self-validating, causality-driven guide to optimizing and executing Sonogashira couplings with this specific substrate.

Mechanistic Insights & Substrate Causality

To achieve high yields, researchers must move beyond standard protocols and understand the specific electronic and steric demands of 5-ethynyl-4-methylpyridin-2-amine.

-

The pKa Challenge: The electron-donating nature of the 2-amino and 4-methyl groups significantly increases the electron density of the pyridine core. Causality: This reduces the acidity of the terminal alkyne proton at the 5-position. Consequently, standard amine bases (like triethylamine) are often insufficient for efficient deprotonation. Stronger inorganic bases (e.g., Cs₂CO₃) or elevated temperatures are required to facilitate the formation of the alkynyl-palladium intermediate[4][5].

-

Preventing Catalyst Poisoning & C-N Coupling: The unprotected primary amine (-NH₂) is a strong Lewis base that can coordinate to the palladium center, halting the catalytic cycle. Furthermore, it introduces the risk of competitive Buchwald-Hartwig amination. Causality: To selectively drive the C-C coupling, sterically demanding bidentate ligands (e.g., BINAP) or bulky monodentate ligands (e.g., XPhos, DTBNpP) must be employed. These ligands create a crowded coordination sphere, geometrically favoring the linear alkyne approach while sterically excluding the bulkier amine[2][6].

-

The Copper-Free Imperative: Traditional Sonogashira reactions utilize CuI to form a highly reactive copper acetylide. However, in the presence of trace oxygen, copper rapidly catalyzes Glaser homocoupling (dimerization of the alkyne). Causality: Because 5-ethynyl-4-methylpyridin-2-amine is a high-value intermediate, copper-free conditions are strongly recommended to suppress dimer formation and maximize the yield of the cross-coupled product[2][7].

Copper-free Pd-catalyzed Sonogashira cycle for 5-ethynyl-4-methylpyridin-2-amine.

Experimental Design & Optimization Data

The following table summarizes the optimization landscape for coupling aminopyridine alkynes with aryl halides, demonstrating how varying the catalyst system directly impacts the reaction pathway.

| Entry | Catalyst System | Cocatalyst | Base | Solvent | Temp (°C) | Primary Observation / Yield |

| 1 | PdCl₂(PPh₃)₂ (5 mol%) | CuI (5 mol%) | Et₃N | DMF | 80 | Moderate yield (~60%); significant Glaser homocoupling observed[4]. |

| 2 | Pd(OAc)₂ / BINAP (2 mol%) | None | Cs₂CO₃ | DMSO | 80 | Optimal: High yield (>85%); homocoupling entirely suppressed[2]. |

| 3 | [DTBNpP]Pd(crotyl)Cl (2.5 mol%) | None | TMP | DMSO | 60 | Excellent yield; rapid conversion at lower temperatures[6]. |

| 4 | PdCl₂(CH₃CN)₂ / XPhos (3 mol%) | None | Cs₂CO₃ | CH₃CN | 75 | Good yield (~75%); bulky ligand tolerates free amine coordination[5]. |

Validated Protocols

Protocol A: Copper-Free Sonogashira Coupling (Recommended)

Optimized for sensitive aryl bromides and minimizing alkyne dimerization[2].

Reagents:

-

Aryl bromide/iodide (1.0 equiv, 1.0 mmol)

-

5-ethynyl-4-methylpyridin-2-amine (1.1 equiv, 1.1 mmol)

-

Pd(OAc)₂ (0.02 equiv, 2 mol%)

-

BINAP (0.04 equiv, 4 mol%)

-

Cs₂CO₃ (2.0 equiv, 2.0 mmol)

-

Anhydrous DMSO (5.0 mL)

Step-by-Step Methodology:

-

Preparation & Degassing: Add the aryl halide and Cs₂CO₃ to an oven-dried Schlenk flask. Add anhydrous DMSO. Causality: Sparge the mixture with Argon for 15 minutes. Strict exclusion of oxygen is critical to prevent the oxidation of the active Pd(0) species and eliminate any residual pathways for oxidative homocoupling[6].

-

Catalyst Activation: In a separate vial, pre-mix Pd(OAc)₂ and BINAP in 1 mL of degassed DMSO. Stir for 10 minutes until a color change indicates complexation. Causality: Pre-forming the ligated Pd complex ensures the metal is sterically protected before it is exposed to the Lewis-basic aminopyridine substrate[2].

-

Reagent Addition: Transfer the active catalyst solution to the main reaction flask. Finally, add 5-ethynyl-4-methylpyridin-2-amine.

-

Reaction Execution: Heat the mixture to 80 °C under an Argon atmosphere for 2–4 hours.

-

Workup: Cool to room temperature, quench with water (15 mL), and extract with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine to remove residual DMSO, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Standard Cu-Cocatalyzed Coupling

Suitable for highly reactive, unhindered aryl iodides where reaction speed outpaces homocoupling[4].

Reagents: Aryl iodide (1.0 equiv), 5-ethynyl-4-methylpyridin-2-amine (1.05 equiv), PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Et₃N/DMF (1:4 ratio, 5 mL). Methodology:

-

Degas the Et₃N/DMF solvent mixture thoroughly.

-

Add all solid reagents to a purged flask, followed by the solvent.

-

Stir at 60 °C for 1–3 hours.

-

Self-Validation Check: If the solution turns dark green/black rapidly, Cu(II) oxidation has occurred due to oxygen ingress, and homocoupling will dominate.

Analytical Validation & Troubleshooting

To ensure trustworthiness, every reaction must be treated as a self-validating system. Utilize LC-MS at the 1-hour mark to assess the reaction trajectory.

-

Validation Checkpoint 1 (Target Mass): Look for the desired cross-coupled product [M+H]+ .

-

Validation Checkpoint 2 (Homocoupling): Scan for the dimer mass (2×Alkyne−2H) . If the dimer peak exceeds 5% relative abundance, your degassing protocol was insufficient, or trace copper contamination is present in your reaction vessels.

-

Validation Checkpoint 3 (Buchwald-Hartwig Amination): Scan for the C-N coupled byproduct (Ar+Aminopyridine−HCl) . If present, the chosen ligand is not sterically bulky enough. Switch from PPh₃ to XPhos or BINAP[2][8].

Experimental workflow and troubleshooting logic for Sonogashira coupling.

References

- Product Details: 5-ethynyl-4-methylpyridin-2-amine (CASRN: 179555-05-6).

- 2-Pyridinamine, 5-ethynyl-4-methyl- (9CI) | 179555-05-6. ChemicalBook.

- A Practical Synthesis of the TGFβRI Inhibitor... via One-Pot Sequential Sonogashira and Cacchi Reactions Catalyzed by Pd(OAc)2/BINAP.

- Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review. PMC.

- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org.

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.

- Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C-OH Bond Activ

- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega.

Sources

- 1. 2-Pyridinamine, 5-ethynyl-4-methyl- (9CI) | 179555-05-6 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 5. Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions [scielo.org.mx]

- 6. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Efficient Pd-Catalyzed Coupling of Tautomerizable Heterocycles with Terminal Alkynes via C-OH Bond Activation Using PyBrOP - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 5-Ethynyl-4-methylpyridin-2-amine in Modern Drug Discovery

Introduction: A Versatile Scaffold for Targeted Therapies

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular entities with high potency and selectivity is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, are foundational scaffolds in the design of a vast array of therapeutic agents due to their ability to engage in key biological interactions. 5-Ethynyl-4-methylpyridin-2-amine emerges as a particularly valuable, yet underexplored, pharmaceutical intermediate. Its unique trifunctional architecture—a nucleophilic aminopyridine, a sterically accessible methyl group, and a reactive terminal alkyne—offers a rich platform for the synthesis of complex molecules targeting a range of diseases, most notably in oncology and neuroscience.[1][2]

The 2-aminopyridine moiety is a well-established pharmacophore, known to act as a hydrogen bond donor and acceptor, often interacting with the hinge region of kinase enzymes.[3] The methyl group at the 4-position can provide beneficial hydrophobic interactions within a target's active site and influence the molecule's overall conformation.[4] Critically, the ethynyl group at the 5-position serves as a versatile chemical handle, enabling a suite of powerful transformations such as the Sonogashira cross-coupling and azide-alkyne cycloaddition ("click" chemistry), allowing for the facile introduction of this privileged scaffold into diverse molecular frameworks.[5][6][7]

This technical guide provides a comprehensive overview of 5-ethynyl-4-methylpyridin-2-amine, from its synthesis and characterization to its application as a key intermediate in the generation of potential drug candidates. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to effectively leverage this promising building block in their discovery programs.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations is essential before utilizing any chemical intermediate in a research setting.

Table 1: Physicochemical Properties of 5-Ethynyl-4-methylpyridin-2-amine

| Property | Value (Predicted/Reported) | Source |

| CAS Number | 1122156-81-0 | Vendor Information |

| Molecular Formula | C₈H₈N₂ | Calculated |

| Molecular Weight | 132.16 g/mol | Calculated |

| Appearance | Off-white to yellow solid (predicted) | Analogous Compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in methanol, DMSO, DMF | Analogous Compounds |

| pKa | ~5-6 (predicted for aminopyridine) | General Chemistry Principles |

Safety and Handling Precautions:

-

Toxicity: Assumed to be toxic if swallowed or in contact with skin.[8] May cause skin and serious eye irritation.

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

Synthesis of 5-Ethynyl-4-methylpyridin-2-amine: A Two-Step Approach

The synthesis of 5-ethynyl-4-methylpyridin-2-amine can be efficiently achieved via a two-step sequence starting from the commercially available 5-bromo-4-methylpyridin-2-amine. This strategy involves a palladium-catalyzed Sonogashira coupling with a protected acetylene source, followed by deprotection to yield the terminal alkyne. The use of a trimethylsilyl (TMS) protecting group for the alkyne is a common and effective strategy to prevent self-coupling and other side reactions.[10]

Caption: Proposed synthetic workflow for 5-ethynyl-4-methylpyridin-2-amine.

Protocol 1: Synthesis of 5-((Trimethylsilyl)ethynyl)-4-methylpyridin-2-amine

This protocol is adapted from established procedures for Sonogashira couplings on aminopyridine scaffolds.[8][11][12]

Materials:

-

5-Bromo-4-methylpyridin-2-amine (1.0 eq)

-

(Trimethylsilyl)acetylene (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N) (3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Argon or Nitrogen gas

-

Standard Schlenk line glassware

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-bromo-4-methylpyridin-2-amine, Pd(PPh₃)₂Cl₂, and CuI.

-

Add anhydrous THF, followed by triethylamine.

-

To the stirred suspension, add (trimethylsilyl)acetylene dropwise at room temperature.

-

Heat the reaction mixture to 65°C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 5-((trimethylsilyl)ethynyl)-4-methylpyridin-2-amine.

Protocol 2: Deprotection to 5-Ethynyl-4-methylpyridin-2-amine

The removal of the TMS group is readily achieved under mild basic conditions.[10][13]

Materials:

-

5-((Trimethylsilyl)ethynyl)-4-methylpyridin-2-amine (1.0 eq)

-

Potassium carbonate (K₂CO₃) (0.2 eq)

-

Methanol (MeOH)

-

Deionized water

-

Diethyl ether or Ethyl acetate

-

Brine

Procedure:

-

Dissolve the TMS-protected intermediate in methanol in a round-bottom flask.

-

Add potassium carbonate to the solution and stir at room temperature for 2-4 hours. Monitor the deprotection by TLC.

-

Once the starting material is consumed, concentrate the reaction mixture in vacuo.

-

Dilute the residue with diethyl ether or ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the final product, 5-ethynyl-4-methylpyridin-2-amine.

Analytical Characterization

Thorough characterization is crucial to confirm the identity and purity of the synthesized intermediate.

Table 2: Expected Analytical Data for 5-Ethynyl-4-methylpyridin-2-amine